Cas no 332053-31-3 (<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide)

<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide 化学的及び物理的性質
名前と識別子
-
- <br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide
- 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide
- AG-690/12352148
- AKOS000566904
- 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl)-propionamide
- AKOS024304797
- 2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide
- 332053-31-3
- 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)propanamide
-
- MDL: MFCD01326093
- インチ: InChI=1S/C30H27N3OS/c1-19-13-15-24(16-14-19)27-17-25(23-11-6-5-7-12-23)26(18-31)30(32-27)35-22(4)29(34)33-28-20(2)9-8-10-21(28)3/h5-17,22H,1-4H3,(H,33,34)
- InChIKey: OLIWCWKDZNASKE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C2=NC(SC(C(NC3=C(C=CC=C3C)C)=O)C)=C(C(C4=CC=CC=C4)=C2)C#N)C=C1
計算された属性
- せいみつぶんしりょう: 477.18748367Da
- どういたいしつりょう: 477.18748367Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.1
- トポロジー分子極性表面積: 91.1Ų
<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630350-5g |
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide |
332053-31-3 | 98% | 5g |
¥11902.00 | 2024-05-18 | |
Chemenu | CM517401-1g |
2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide |
332053-31-3 | 97% | 1g |
$291 | 2022-06-11 |
<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide 関連文献
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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<br>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamideに関する追加情報
Introduction to 2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide (CAS No. 332053-31-3)
2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide, identified by its CAS number 332053-31-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a pyridine core substituted with various functional groups, including a cyano group, a phenyl ring, and a sulfanyl group, which contribute to its unique chemical properties and biological interactions.
The< strong>N-(2,6-dimethyl-phenyl) -propionamide moiety in the molecular structure suggests a possible role in modulating enzyme activity and receptor binding, which are critical factors in drug design. The presence of multiple aromatic rings and heterocyclic components enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation in drug discovery programs.
In recent years, there has been a growing interest in developing novel sulfonamide derivatives as pharmacological agents due to their favorable pharmacokinetic properties and broad spectrum of biological activities. Studies have shown that sulfonamides can exhibit inhibitory effects on various enzymes and receptors involved in metabolic disorders, infectious diseases, and inflammatory conditions. The< strong>pyridin-2-ylsulfanyl group in this compound is particularly noteworthy, as it has been implicated in the development of drugs with anti-inflammatory and antimicrobial properties.
The< strong>3-cyano substituent on the pyridine ring adds another layer of complexity to the compound's chemical behavior. Cyanopyridines are known to exhibit diverse biological activities, including antitumor, anti-inflammatory, and analgesic effects. The combination of these functional groups in< strong>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide suggests that it may possess multiple modes of action, making it a versatile tool for pharmacological research.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex organic compounds like this one. These computational methods have been instrumental in identifying potential drug candidates with high efficacy and low toxicity. The< strong>4-phenyl and< strong>6-p-tolyl substituents in the pyridine ring are particularly interesting from a computational perspective, as they can influence the compound's solubility, bioavailability, and metabolic stability.
The pharmaceutical industry has been actively exploring novel sulfonamide derivatives for their potential therapeutic applications. Several clinical trials have been conducted to evaluate the efficacy of sulfonamide-based drugs in treating various diseases. While< strong>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide has not yet entered clinical trials, its structural features suggest that it may have similar benefits to existing sulfonamide drugs.
The synthesis of< strong>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework of this compound. These synthetic strategies ensure high yields and purity levels, which are essential for pharmaceutical applications.
The biological activity of< strong>2-(3-Cyano-4-phenyl-6-p-tolyl-pyridin-2-ylsulfanyl)-N-(2,6-dimethyl-phenyl) -propionamide has been studied using both in vitro and in vivo models. Preliminary results indicate that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to metabolic disorders. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In conclusion,< strong>2-(3-Cyano-4-pheno l -6-p-tol yl-p y ridin - 2 - ylsulfany l ) - N -( 2 , 6 - dim eth yl-ph en y l ) - prop io n am ide(CAS No. 33 205 3 -31 -3) is a structurally complex organic compound with significant potential as a pharmacological agent. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery programs. With continued research and development efforts aimed at optimizing its chemical properties and biological activity profiles,< strong >this com pound holds promise for contributing to future advances i n pharma ceutical therapeutics.
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